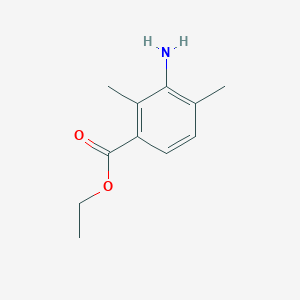
3-Bromo-4-chloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloroisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline using reagents such as bromine and chlorine in the presence of catalysts like iron or aluminum chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Chemistry: 3-Bromo-4-chloroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: In the material science industry, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloroisoquinoline in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds:
- 4-Bromoisoquinoline
- 5-Bromo-1-chloroisoquinoline
- 3-Chloroisoquinoline
Comparison: Compared to these similar compounds, 3-Bromo-4-chloroisoquinoline exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation allows for more diverse chemical modifications and applications. Its unique structure also contributes to its distinct biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H5BrClN |
|---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
3-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H |
InChI Key |
GKEYWQCVNDBBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



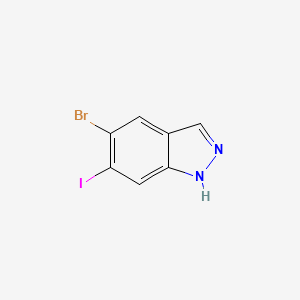
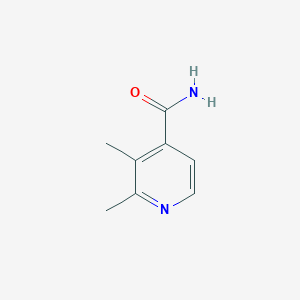

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
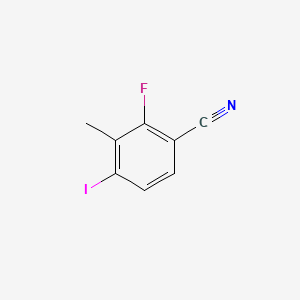
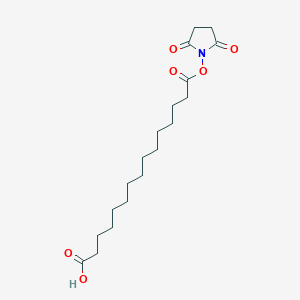
![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
